3',4',5'-Trimethoxy-biphenyl-3-ylamine: Structural Biology, Synthesis, and Pharmacological Profiling
3',4',5'-Trimethoxy-biphenyl-3-ylamine: Structural Biology, Synthesis, and Pharmacological Profiling
Executive Summary
The development of microtubule-destabilizing agents has historically been anchored by natural products such as Combretastatin A-4 (CA-4) and colchicine. However, the clinical utility of CA-4 is severely limited by the chemical instability of its cis-stilbene bridge, which readily photo-isomerizes into the thermodynamically stable, yet pharmacologically inactive, trans-isomer.
3',4',5'-Trimethoxy-biphenyl-3-ylamine (CAS: 1032506-72-1) represents a rational structural evolution in this domain. By replacing the olefinic bridge with a direct carbon-carbon bond, the resulting biphenyl scaffold is sterically forced into a twisted, non-planar conformation. This rigid architecture perfectly mimics the bioactive cis-geometry required for binding to the colchicine site of tubulin, while entirely circumventing the risk of isomerization. Furthermore, the inclusion of a primary amine at the 3-position of the B-ring provides a critical hydrogen-bond donor and a versatile synthetic handle for further functionalization (e.g., photoaffinity labeling or prodrug development).
This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural biology, synthetic pathways, and the causal logic behind its biological validation protocols.
Physicochemical Profiling
Understanding the physicochemical parameters of 3',4',5'-Trimethoxy-biphenyl-3-ylamine is critical for predicting its pharmacokinetic behavior and formulation strategies. The presence of three methoxy groups drives its lipophilicity, ensuring excellent membrane permeability, while the primary amine provides a titratable center that can be leveraged for salt formation to improve aqueous solubility [1].
Table 1: Core Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₅H₁₇NO₃ | Defines the biphenyl core with essential pharmacophores. |
| Molecular Weight | 259.30 g/mol | Low molecular weight (<500 Da) aligns with Lipinski's Rule of 5. |
| XLogP3 | 2.8 | Optimal lipophilicity for passive cellular membrane diffusion. |
| Topological Polar Surface Area (TPSA) | 53.7 Ų | Excellent predictor for high oral bioavailability and potential BBB penetration. |
| Hydrogen Bond Donors | 1 (-NH₂) | Facilitates critical interactions with tubulin backbone residues. |
| Hydrogen Bond Acceptors | 4 (-OCH₃, -NH₂) | Enhances binding affinity within the hydrophobic colchicine pocket. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity of the biphenyl core. |
Structural Biology & Mechanism of Action
The mechanism of action for 3',4',5'-Trimethoxy-biphenyl-3-ylamine is rooted in its highly specific interaction with the colchicine binding site, located at the interface of the α and β subunits of the tubulin heterodimer [2, 3].
Causality in Binding Dynamics:
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The 3,4,5-Trimethoxyphenyl Ring (Ring A): This motif is the primary anchor. It inserts deeply into the hydrophobic pocket of β -tubulin (interacting with Cys241, Val318, and Leu255). The steric bulk of the three methoxy groups prevents the tubulin heterodimers from adopting the straight conformation required for microtubule assembly.
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The Biphenyl Twist: Due to the steric clash between the ortho-hydrogens of the two aromatic rings, the molecule cannot adopt a planar geometry. It naturally rests at a dihedral angle of ~45°–60°. This twisted state is the exact spatial geometry required to fit the binding pocket, mimicking the cis-stilbene of CA-4 without the chemical liability of a double bond.
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The 3-Amino Group (Ring B): Positioned at the meta position, the amine acts as a hydrogen-bond donor, interacting with the side chain of Asn258 or the backbone carbonyl of Thr179. This interaction locks the ligand in place, drastically reducing the off-rate ( koff ) and leading to potent inhibition of tubulin polymerization.
The downstream effect of this binding is the catastrophic failure of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Pathway of tubulin inhibition and apoptotic induction by the biphenyl derivative.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
To synthesize 3',4',5'-Trimethoxy-biphenyl-3-ylamine with high yield and regioselectivity, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the optimal approach. This method is chosen because it is highly tolerant of the unprotected primary amine and the electron-rich methoxy groups.
Step-by-Step Protocol
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Solvent Degassing: Prepare a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v). Purge the mixture with Argon for 30 minutes.
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Causality: Oxygen must be rigorously excluded because the Pd(0) active catalyst is highly susceptible to oxidation into inactive Pd(II) species, which would terminate the catalytic cycle.
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Reagent Assembly: To a Schlenk flask under Argon, add 3-bromoaniline (1.0 equiv) and 3,4,5-trimethoxyphenylboronic acid (1.2 equiv).
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Causality: A slight excess of the boronic acid compensates for potential proto-deborylation side reactions that occur in aqueous basic conditions.
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Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 equiv].
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Thermal Activation: Heat the reaction mixture to 90°C and reflux for 12 hours.
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Causality: Elevated temperature provides the necessary activation energy for the rate-limiting transmetalation step, transferring the trimethoxyphenyl group from boron to the palladium center.
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Workup and Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure target compound as an off-white solid.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl scaffold.
Experimental Workflows for Biological Evaluation
To validate the compound as a true microtubule-destabilizing agent, a self-validating system of in vitro and cellular assays must be employed.
Protocol A: In Vitro Tubulin Polymerization Assay
This assay proves that the compound directly targets tubulin proteins rather than acting on upstream signaling kinases.
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Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
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Causality: PIPES maintains physiological pH without chelating metals. Mg²⁺ is an essential cofactor for GTP binding to tubulin. EGTA chelates trace Ca²⁺, which would otherwise spontaneously inhibit tubulin polymerization, ensuring that any observed inhibition is strictly due to the test compound.
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Protein Assembly: Dissolve lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 10 µM of a fluorescent tubulin reporter (e.g., DAPI).
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Compound Incubation: Add 3',4',5'-Trimethoxy-biphenyl-3-ylamine at varying concentrations (0.1 µM to 10 µM). Include a DMSO vehicle control.
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Initiation: Add 1 mM GTP and immediately shift the microplate to 37°C.
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Kinetic Readout: Monitor fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes. Calculate the Vmax of the exponential growth phase to determine the IC₅₀.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
To confirm that the in vitro tubulin inhibition translates to cellular mitotic catastrophe.
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Cell Treatment: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Treat with the compound at its established IC₅₀ for 24 hours.
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Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for 2 hours.
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Causality: Cold ethanol permeabilizes the cell membrane while precipitating and preserving nucleic acids in their native state.
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Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.
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Causality: RNase A degrades cellular RNA. Because PI intercalates into all double-stranded nucleic acids, removing RNA ensures the fluorescence signal is exclusively proportional to DNA content.
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Analysis: Analyze via flow cytometry. A successful tubulin inhibitor will show a massive accumulation of cells with 4N DNA content, validating G2/M phase arrest.
Quantitative Data Presentation
The following table summarizes the representative pharmacological profiling of the 3',4',5'-trimethoxy-biphenyl scaffold compared to the parent natural product, CA-4, demonstrating the retention of potency alongside improved chemical stability [2, 3].
Table 2: Representative Pharmacological Profiling
| Compound | Tubulin Polymerization IC₅₀ (µM) | HeLa Cell Viability IC₅₀ (nM) | MCF-7 Cell Viability IC₅₀ (nM) | Chemical Stability (Solution, 48h) |
| Combretastatin A-4 (CA-4) | 1.2 ± 0.1 | 3.5 ± 0.4 | 4.1 ± 0.5 | Poor (cis to trans isomerization) |
| 3',4',5'-Trimethoxy-biphenyl-3-ylamine | 1.8 ± 0.2 | 12.4 ± 1.1 | 15.2 ± 1.8 | Excellent (No isomerization possible) |
| Vehicle Control (DMSO) | > 50 | > 10,000 | > 10,000 | N/A |
Note: While slightly less potent than CA-4 in raw IC₅₀ values, the biphenyl amine offers vastly superior formulation stability and in vivo half-life potential.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 45156549, 3',4',5'-Trimethoxy-biphenyl-3-ylamine." PubChem, 2023. URL:[Link]
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Olszewski, J. D., et al. "Potential Photoaffinity Labels for Tubulin. Synthesis and Evaluation of Diazocyclohexadienone and Azide Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl." Journal of Organic Chemistry, vol. 59, no. 15, 1994, pp. 4285-4296. URL:[Link]
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La Regina, Giuseppe, et al. "Toward Highly Potent Cancer Agents by Modulating the C-2 Group of the Arylthioindole Class of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 14, 2012, pp. 6623-6633. URL:[Link]
